molecular formula C10H13NS B13581679 4-(Pyrrolidin-1-yl)benzene-1-thiol

4-(Pyrrolidin-1-yl)benzene-1-thiol

Cat. No.: B13581679
M. Wt: 179.28 g/mol
InChI Key: UYAAIPBKIPVXNA-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)benzene-1-thiol is an organic compound characterized by a benzene ring substituted with a pyrrolidine group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)benzene-1-thiol typically involves the nucleophilic substitution reaction of 4-chlorobenzenethiol with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds as follows:

4-Chlorobenzenethiol+PyrrolidineThis compound\text{4-Chlorobenzenethiol} + \text{Pyrrolidine} \rightarrow \text{this compound} 4-Chlorobenzenethiol+Pyrrolidine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-1-yl)benzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The pyrrolidine group can participate in nucleophilic substitution reactions.

    Addition: The benzene ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Addition: Electrophiles such as bromine or nitric acid.

Major Products Formed:

    Oxidation: 4-(Pyrrolidin-1-yl)benzene-1-disulfide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Addition: Brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

4-(Pyrrolidin-1-yl)benzene-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The pyrrolidine group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a thiol group.

    4-(Pyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of a thiol group.

    4-(Pyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group in place of the thiol group.

Uniqueness: 4-(Pyrrolidin-1-yl)benzene-1-thiol is unique due to the presence of both a thiol and a pyrrolidine group, which confer distinct chemical reactivity and potential biological activity. The thiol group allows for covalent interactions with proteins, while the pyrrolidine group can enhance binding specificity and affinity.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

4-pyrrolidin-1-ylbenzenethiol

InChI

InChI=1S/C10H13NS/c12-10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6,12H,1-2,7-8H2

InChI Key

UYAAIPBKIPVXNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)S

Origin of Product

United States

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